molecular formula C18H38OSSn B12674071 1,3,2-Oxathiastannolane, 2,2-dioctyl- CAS No. 10310-50-6

1,3,2-Oxathiastannolane, 2,2-dioctyl-

Cat. No.: B12674071
CAS No.: 10310-50-6
M. Wt: 421.3 g/mol
InChI Key: KJYRSLFSCKNLQB-UHFFFAOYSA-M
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Description

1,3,2-Oxathiastannolane, 2,2-dioctyl- is a heterocyclic organotin compound featuring a five-membered ring containing oxygen, sulfur, and tin atoms. The tin center is substituted with two octyl groups, conferring lipophilic properties to the molecule.

Organotin compounds are widely studied for their catalytic and biological activities, though their toxicity profiles require careful evaluation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Oxathiastannolane, 2,2-dioctyl- typically involves the reaction of dioctyltin oxide with thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dioctyltin oxide+Thioglycolic acid1,3,2-Oxathiastannolane, 2,2-dioctyl-\text{Dioctyltin oxide} + \text{Thioglycolic acid} \rightarrow \text{1,3,2-Oxathiastannolane, 2,2-dioctyl-} Dioctyltin oxide+Thioglycolic acid→1,3,2-Oxathiastannolane, 2,2-dioctyl-

Industrial Production Methods

In industrial settings, the production of 1,3,2-Oxathiastannolane, 2,2-dioctyl- involves large-scale reactions using similar reagents. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Oxathiastannolane, 2,2-dioctyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of tin, while substitution reactions can produce a variety of organotin compounds .

Scientific Research Applications

1,3,2-Oxathiastannolane, 2,2-dioctyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Oxathiastannolane, 2,2-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Comparison with 2,2-Dibutyl-1,3,2-Oxathiastannolane

Structural Differences :

  • Alkyl Substituents: The dioctyl variant has longer octyl chains compared to the dibutyl analog (C₈H₁₇ vs. C₄H₉).
  • Toxicity: The dibutyl analog exhibits moderate toxicity (oral LD₅₀ in mice: 505 mg/kg) and severe toxicity via intravenous routes (LD₅₀: 53,800 µg/kg). The dioctyl variant may exhibit lower acute toxicity due to reduced bioavailability from increased molecular weight, though chronic bioaccumulation risks could rise .

Table 1: Key Properties of Oxathiastannolane Derivatives

Property 2,2-Dioctyl-1,3,2-Oxathiastannolane (Predicted) 2,2-Dibutyl-1,3,2-Oxathiastannolane
Molecular Formula C₁₈H₃₆OSSn C₁₀H₂₂OSSn
Molecular Weight ~443.3 g/mol 309.07 g/mol
Toxicity (Oral LD₅₀) Not reported 505 mg/kg (mice)
Thermal Stability Likely higher due to bulky octyl groups Decomposes under heat, emitting NOx

Comparison with 1,3,2-Dioxastannolane Derivatives

Heteroatom Influence :

  • Oxygen vs. Sulfur: Replacing sulfur in the oxathiastannolane ring with oxygen (as in 1,3,2-dioxastannolane) reduces ring strain and alters electronic properties. Sulfur’s larger atomic size and polarizability may enhance nucleophilic reactivity at the tin center .

Table 2: Reactivity and Stability Comparison

Compound Ring Heteroatoms Key Reactivity Stability Notes
2,2-Dioctyl-1,3,2-oxathiastannolane O, S Predicted susceptibility to nucleophilic attack at Sn due to S polarization Moderate thermal stability
2,2-Dibutyl-1,3,2-dioxastannolane O, O Lower electrophilicity at Sn; slower hydrolysis Higher thermal stability

Comparison with Cyclic Sulfamidates and Sulfates

These compounds act as synthetic equivalents to epoxides, undergoing ring-opening reactions with nucleophiles . In contrast, tin-containing rings may exhibit metal-centered reactivity (e.g., transmetalation or catalysis), expanding their utility in organometallic synthesis .

Properties

CAS No.

10310-50-6

Molecular Formula

C18H38OSSn

Molecular Weight

421.3 g/mol

IUPAC Name

2,2-dioctyl-1,3,2-oxathiastannolane

InChI

InChI=1S/2C8H17.C2H5OS.Sn/c2*1-3-5-7-8-6-4-2;3-1-2-4;/h2*1,3-8H2,2H3;4H,1-2H2;/q;;-1;+2/p-1

InChI Key

KJYRSLFSCKNLQB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Sn]1(OCCS1)CCCCCCCC

Origin of Product

United States

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